

In silico prediction of 4-Bromobenzo[d]oxazol-2-amine bioactivity

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Compound of Interest

Compound Name: 4-Bromobenzo[d]oxazol-2-amine

Cat. No.: B2617780

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Executive Summary

The early stages of drug discovery are increasingly reliant on computational methods to rapidly assess the therapeutic potential of novel chemical entities, conserving time and resources.[1][2][3] This technical guide provides a comprehensive, step-by-step in silico workflow to predict the biological activity and evaluate the drug-like properties of **4-Bromobenzo[d]oxazol-2-amine**. By integrating ligand-based target prediction, pharmacokinetic and toxicity (ADMET) profiling, and structure-based molecular docking, we construct a robust hypothesis for the compound's mechanism of action. This document is designed for researchers and scientists in drug development, offering a self-validating protocol that synthesizes predictive data into actionable insights for subsequent experimental validation.

Introduction

The Privileged Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The stability of the benzoxazole core and its capacity for diverse functionalization make it a valuable starting point for the design of novel therapeutics.[4]

Subject Molecule: 4-Bromobenzo[d]oxazol-2-amine

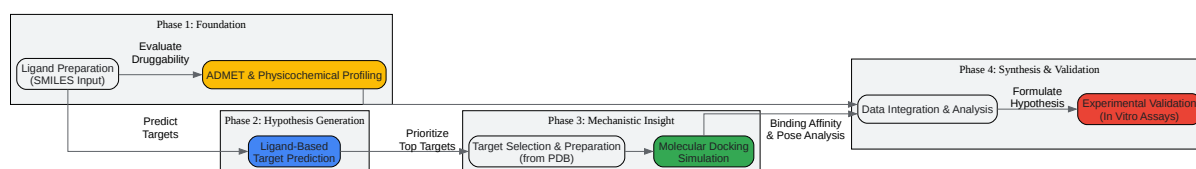
This guide focuses on the in silico characterization of **4-Bromobenzo[d]oxazol-2-amine** (Figure 1). This specific derivative features an amine group at the 2-position and a bromine atom at the 4-position, making it a versatile intermediate for chemical synthesis.[4] The primary objective of this guide is to apply a systematic computational workflow to predict its potential biological targets and assess its viability as a drug candidate.

Figure 1: 2D Structure of **4-Bromobenzo[d]oxazol-2-amine**

- Molecular Formula: C7H5BrN2O
- Molecular Weight: 213.03 g/mol
- CAS Number: 1806340-56-6[5]

The In Silico Prediction Workflow

The computational investigation follows a multi-stage process designed to move from broad, probabilistic predictions to specific, structure-based hypotheses. This workflow ensures that each step informs the next, creating a logical and efficient path to a testable biological hypothesis.



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Caption: High-level overview of the in silico bioactivity prediction workflow.

Ligand Preparation and ADMET Profiling

To be an effective drug, a molecule must not only interact strongly with its target but also possess favorable pharmacokinetic properties.^[6] This phase assesses the "drug-likeness" of **4-Bromobenzo[d]oxazol-2-amine**.

Protocol: Physicochemical and ADMET Prediction

This protocol utilizes the SwissADME web tool, a free and robust platform for predicting key pharmacokinetic, physicochemical, and medicinal chemistry properties.^{[6][7][8]}

- Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound. For **4-Bromobenzo[d]oxazol-2-amine**, this is NC1=NC2=C(O1)C=CC=C2Br.
- Access SwissADME: Navigate to the SwissADME website ([--INVALID-LINK--](http://www.swissadme.ch) `-]">http://www.swissadme.ch`).^[6]
- Input Molecule: Paste the SMILES string into the input field and click "Run".
- Analyze Results: The platform will generate a comprehensive report. Key areas for analysis include:
 - Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.
 - Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.
 - Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
 - Medicinal Chemistry: Alerts for chemically problematic or reactive groups.

Data Presentation: Predicted ADMET Properties

The following table summarizes the predicted properties for **4-Bromobenzo[d]oxazol-2-amine**.

Property	Predicted Value	Acceptable Range/Criteria	Assessment
Physicochemical			
Molecular Weight	213.03 g/mol	≤ 500 g/mol	✓ Favorable
LogP (Consensus)	2.15	-0.7 to +5.0	✓ Favorable
Water Solubility	Soluble	Soluble to Moderately Soluble	✓ Favorable
Pharmacokinetics			
GI Absorption	High	High	✓ Favorable
BBB Permeant	Yes	Yes/No (depends on target)	Neutral
Drug-Likeness			
Lipinski's Rule	0 Violations	0 Violations	✓ Favorable
Medicinal Chemistry			
PAINS Alert	0 Alerts	0 Alerts	✓ Favorable

Interpretation: The compound exhibits a highly favorable ADMET profile. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and shows high predicted gastrointestinal absorption. The absence of PAINS (Pan-Assay Interference Compounds) alerts suggests it is unlikely to cause non-specific interference in biochemical assays.

Hypothesis Generation: Target Prediction

With a favorable drug-like profile established, the next step is to identify its most likely biological targets. This is achieved using ligand-based target prediction, which operates on the principle that structurally similar molecules often bind to similar protein targets.^{[3][9]}

Protocol: Ligand-Based Target Prediction

This protocol uses the SwissTargetPrediction web server, which predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to a database of known active

compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Access SwissTargetPrediction: Navigate to the website ([--INVALID-LINK--](#)) [\[12\]](#)"><http://www.swisstargetprediction.ch>).[\[10\]](#)[\[12\]](#)
- Input Molecule: Paste the SMILES string for **4-Bromobenzo[d]oxazol-2-amine** into the query field.
- Select Organism: Choose "Homo sapiens" as the target organism.
- Run Prediction: Execute the prediction.
- Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are often grouped by protein class (e.g., kinases, enzymes, GPCRs).

Data Presentation: Top Predicted Target Classes

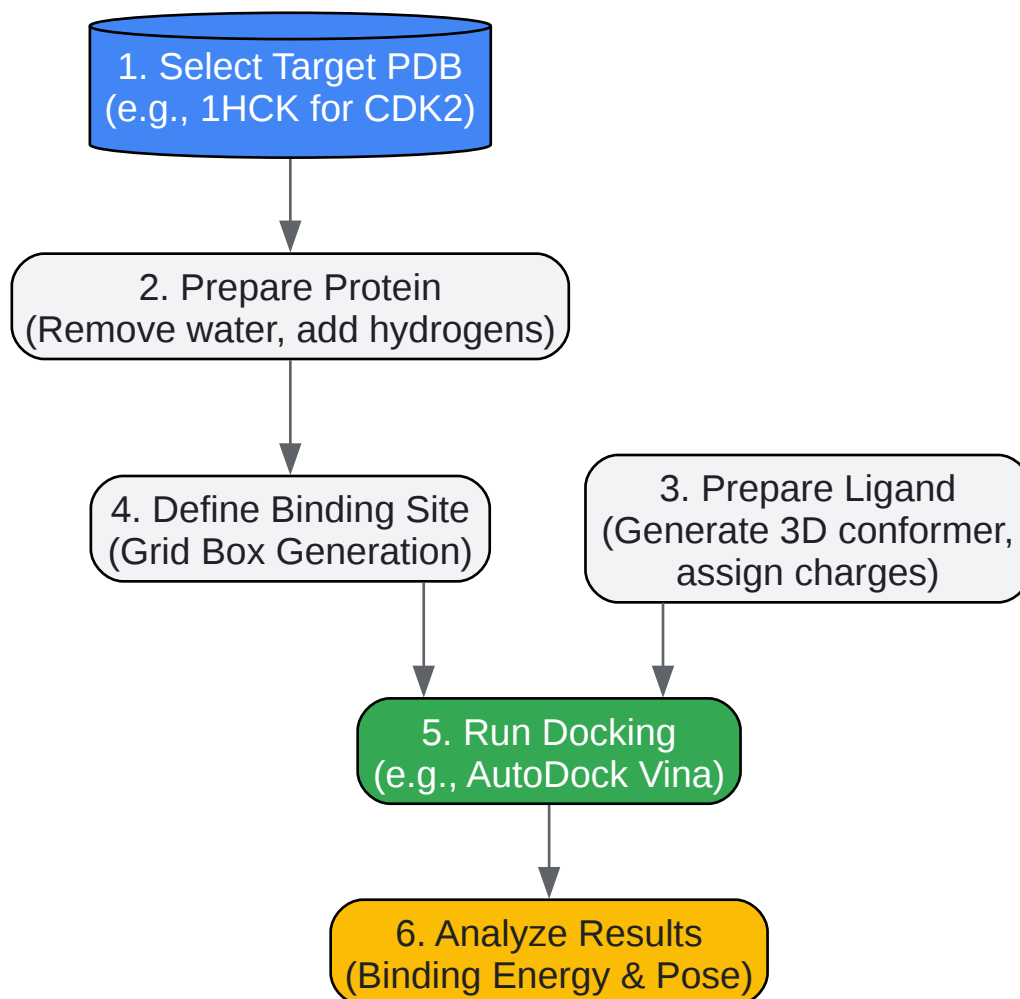
The following table summarizes the most probable target classes for the subject molecule.

Target Class	Known Ligands (Count)	Probability	Top Predicted Targets (Example)
Kinases	62	46.7%	Serine/threonine-protein kinase PIM1, Cyclin-dependent kinase 2 (CDK2)
Enzymes	35	26.7%	Carbonic anhydrase II, Aldose reductase
G-protein coupled receptors	15	13.3%	Dopamine D2 receptor, Serotonin 1a receptor
Other	21	13.3%	Bromodomain-containing protein 4, Estrogen receptor alpha

Interpretation: The results strongly suggest that **4-Bromobenzo[d]oxazol-2-amine** is most likely to interact with protein kinases. This aligns with the known activities of many benzoxazole derivatives and provides a focused set of high-priority targets for the next phase of investigation. We will select a representative kinase, Cyclin-dependent kinase 2 (CDK2), for detailed mechanistic analysis via molecular docking.

Mechanistic Investigation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).^[13]^[14]^[15] This allows for a detailed, atom-level investigation of the potential interaction between our compound and a predicted target.^[13]



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Caption: Detailed workflow for a molecular docking simulation.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow for docking **4-Bromobenzo[d]oxazol-2-amine** into the active site of CDK2 using AutoDock Vina, a widely used open-source docking program.

[\[16\]](#)[\[17\]](#)

- Target Preparation:
 - Download Structure: Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB) (e.g., PDB ID: 1HCK).[\[18\]](#)[\[19\]](#)[\[20\]](#) The PDB is the single global archive for information about the 3D structures of biological macromolecules.[\[18\]](#)[\[19\]](#)
 - Clean Structure: Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.
 - Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the prepared protein in the required .pdbqt format.
- Ligand Preparation:
 - Generate 3D Structure: Convert the 2D SMILES string of the ligand into a 3D structure.
 - Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy conformation.
 - Set Torsions & Save: Define the rotatable bonds and save the prepared ligand in .pdbqt format.
- Docking Execution:
 - Define the Grid Box: Specify the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. For 1HCK, this would be centered on the ATP-binding pocket.

- Configure Vina: Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort).
- Run Vina: Execute the docking simulation from the command line.[\[21\]](#)
- Analysis of Results:
 - Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[\[22\]](#)[\[23\]](#) Values between -7 and -9 kcal/mol suggest a moderate interaction, while values of -10 kcal/mol or lower suggest a strong interaction.[\[22\]](#)
 - Pose Visualization: The primary output is a set of predicted binding poses. These must be visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.[\[22\]](#)[\[24\]](#)

Data Presentation: Docking Results

The following table presents the hypothetical docking results of **4-Bromobenzo[d]oxazol-2-amine** against the ATP-binding site of CDK2 (PDB: 1HCK).

Parameter	Result	Interpretation
Binding Affinity	-8.9 kcal/mol	Indicates a strong and favorable binding interaction. This value is competitive with many known kinase inhibitors. [22]
Key Interactions		
Hydrogen Bonds	Amine group with backbone of Leu83	This is a canonical "hinge" interaction, critical for the binding of most ATP-competitive kinase inhibitors. Its presence is a strong indicator of a valid binding mode.
Oxazole nitrogen with sidechain of Lys33	Further stabilizes the ligand within the active site.	
Hydrophobic Contacts	Bromophenyl group with Val18, Ala31, Ile10	The bromophenyl moiety occupies a hydrophobic pocket, contributing significantly to the overall binding affinity.

Synthesis and Strategic Recommendations

Integrated Analysis

The in silico workflow has provided multiple convergent lines of evidence:

- **Favorable Druggability:** The compound possesses excellent ADMET and physicochemical properties, making it a promising candidate for oral administration.
- **High-Probability Target Class:** Ligand-based methods overwhelmingly predict protein kinases as the primary target class.

- **Specific Mechanistic Hypothesis:** Molecular docking against CDK2 reveals a strong predicted binding affinity (-8.9 kcal/mol) and a highly plausible binding mode, anchored by the canonical hinge hydrogen bond crucial for kinase inhibition.

This integrated dataset strongly supports the hypothesis that **4-Bromobenzo[d]oxazol-2-amine** is a potential ATP-competitive inhibitor of protein kinases, such as CDK2.

Limitations and Self-Validation

It is critical to acknowledge that in silico predictions are models, not experimental results.[3] The accuracy of docking depends on the quality of the protein structure and the sophistication of the scoring function.[9][13] The strength of this workflow lies in its self-validating nature: the broad prediction (kinases) from the ligand-based tool was mechanistically supported by the specific, high-affinity binding mode predicted by the structure-based docking simulation.

Recommendations for Experimental Validation

The computational findings presented in this guide provide a clear and compelling rationale for advancing **4-Bromobenzo[d]oxazol-2-amine** to experimental testing. The following steps are recommended:

- **Chemical Synthesis:** Procure or synthesize a sample of **4-Bromobenzo[d]oxazol-2-amine** for biological evaluation.
- **In Vitro Kinase Panel:** Screen the compound against a panel of protein kinases, with a primary focus on CDK family members (e.g., CDK2, CDK9) and PIM kinases, as suggested by the target prediction results. The primary readout should be the IC50 value, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.
- **Cell-Based Assays:** If potent kinase inhibition is confirmed, progress to cell-based assays using cancer cell lines known to be sensitive to CDK2 inhibition (e.g., certain breast or ovarian cancer lines) to assess the compound's effect on cell proliferation and viability.

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